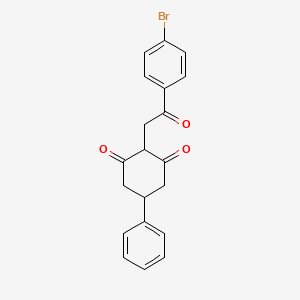

2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione

Description

2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione (CAS: 1022235-54-6) is a cyclohexane-1,3-dione derivative featuring a 4-bromophenyl ketone group and a phenyl substituent. Its molecular formula is C₂₁H₁₇BrO₃, with a molecular weight of 385.2 g/mol . Key computed properties include an XLogP3 value of 3.4 (indicating moderate lipophilicity), a topological polar surface area of 51.2 Ų, and a heavy atom count of 24 . Commercial availability is documented, with pricing varying by quantity (e.g., 25 mg for €344.00) .

Properties

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]-5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c21-16-8-6-14(7-9-16)18(22)12-17-19(23)10-15(11-20(17)24)13-4-2-1-3-5-13/h1-9,15,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCVKOUSDSIMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Azides, nitriles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione can exhibit significant anticancer properties. Studies have shown that derivatives of diketones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The bromophenyl group is particularly noted for enhancing biological activity due to its electron-withdrawing properties.

Antimicrobial Properties :

The compound's structure suggests potential antimicrobial activity. Diketones have been explored for their ability to inhibit bacterial growth and have shown efficacy against various pathogens. The presence of the bromine atom may enhance the lipophilicity and overall bioactivity of the compound, making it a candidate for further investigation in antimicrobial drug development .

Material Science

Organic Photovoltaics :

In material science, compounds like 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione are being studied for their application in organic photovoltaic devices. The molecular structure allows for effective charge transfer properties, which are crucial for improving the efficiency of solar cells. The incorporation of such compounds into organic layers can enhance light absorption and energy conversion efficiency .

Nonlinear Optical Materials :

The compound's potential as a nonlinear optical material has been explored due to its unique electronic properties. Nonlinear optical materials are essential for applications in telecommunications and laser technology. The structural characteristics of diketones contribute to their ability to exhibit high second-order nonlinear optical responses, making them suitable candidates for future optical devices .

Organic Synthesis

Synthesis of Novel Compounds :

This diketone serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as Michael additions and condensation reactions, facilitating the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of brominated diketones on human cancer cell lines. Results indicated that modifications to the diketone structure significantly enhanced cytotoxicity compared to non-brominated analogs. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at specific phases.

Case Study 2: Material Properties in Photovoltaics

Research on incorporating diketone derivatives into organic photovoltaic cells demonstrated improved power conversion efficiencies compared to traditional materials. The study highlighted the importance of structural modifications in optimizing electronic properties for enhanced performance.

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the cyclohexane-1,3-dione moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-(4-bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione with structurally related cyclohexane-1,3-dione derivatives:

Notes:

- Molecular Weight : The bromine atom in the target compound increases its molecular weight compared to its chloro analog (estimated ~340.7 g/mol for the 4-chlorophenyl variant) . This difference may influence pharmacokinetic properties such as bioavailability.

- Functional Groups: The acetylphenylamino group in the second compound introduces hydrogen-bonding capacity (amide NH and carbonyl O), increasing polarity compared to the target’s bromophenyl-oxoethyl motif . Alkyl vs. Aryl: The methyl substituent in the 5-methyl analog (vs. phenyl in the target) reduces steric bulk, which could enhance solubility but diminish aromatic interactions in biological targets .

- Synthetic Applications: Nippon Soda’s ethoxyamino-propylidene derivative demonstrates the versatility of cyclohexane-1,3-dione scaffolds in herbicide development, though its properties remain less characterized .

Research Findings and Implications

- Biological Relevance : While direct biological data for the target compound are lacking, structurally related benzofuran derivatives (e.g., 3-(4-bromophenylsulfinyl)-5-cyclohexyl-2-methyl-1-benzofuran) exhibit antimicrobial and antitumor activities, suggesting brominated aromatics as pharmacophores .

- Commercial Viability : The target compound’s higher cost (e.g., €344.00/25 mg) compared to simpler analogs reflects synthetic complexity and bromine incorporation .

Biological Activity

2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione, with the CAS number 1022235-54-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its analgesic and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione is C20H17BrO3, with a molecular weight of 385.25 g/mol. The structure features a cyclohexane ring substituted with phenyl and bromophenyl groups, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H17BrO3 |

| Molecular Weight | 385.25 g/mol |

| Boiling Point | 560.3 ± 50.0 °C |

| Density | 1.391 ± 0.06 g/cm³ |

| pKa | 4.41 ± 0.25 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromophenyl moieties into the cyclohexanedione framework. The detailed synthetic pathway may include reactions such as acylation and condensation, utilizing various reagents and catalysts to achieve the desired structure.

Analgesic Activity

Recent studies have highlighted the analgesic properties of compounds similar to 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione. For instance, derivatives containing oxazolones have shown significant analgesic effects in animal models through tests like the writhing test and hot plate test . The presence of the bromophenyl group is believed to enhance these effects by modulating pain pathways.

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. A study indicated that certain derivatives had IC50 values lower than that of celecoxib, a standard anti-inflammatory drug . This suggests that 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione may also possess comparable or superior anti-inflammatory properties.

Case Studies

- Case Study on Analgesic Efficacy : In a controlled study involving mice, compounds derived from oxazolones were evaluated for their analgesic potential. The results indicated that specific derivatives exhibited significant pain relief comparable to traditional analgesics like pentazocine .

- Toxicological Assessment : Acute toxicity studies conducted according to OECD guidelines revealed that compounds related to this class exhibited low toxicity levels in animal models, indicating a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.